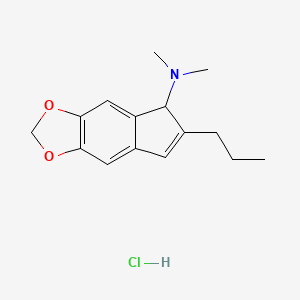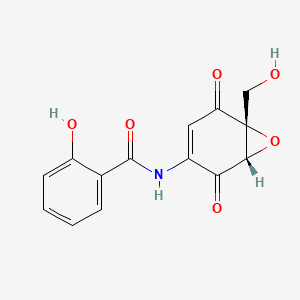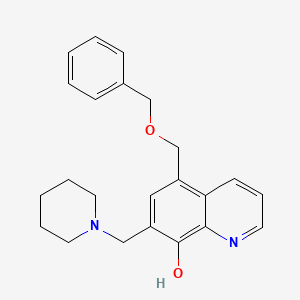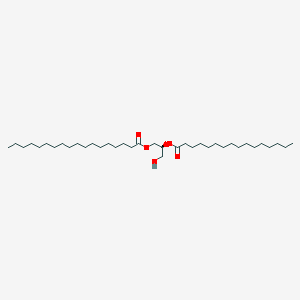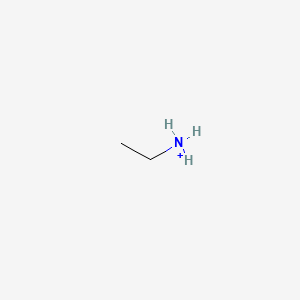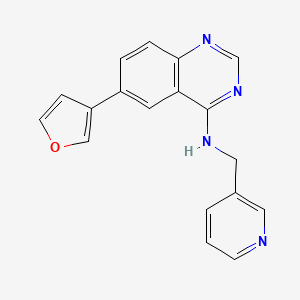
6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazolines like 6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine are crucial in optoelectronics. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities. Such compounds are valuable for creating novel optoelectronic materials, including organic light-emitting diodes and materials for colorimetric pH sensors (Lipunova et al., 2018).
Synthesis of Heterocyclic Compounds
6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine derivatives are synthesized for creating heterocyclic compounds, demonstrating antimicrobial properties against bacteria and fungi. This application is significant in pharmaceutical chemistry (Abu‐Hashem, 2018).
Antimalarial Drug Development
In antimalarial research, similar quinazoline compounds have been synthesized and evaluated for their antimalarial activity. These compounds serve as promising antimalarial drug leads (Mizukawa et al., 2021).
Enzyme Inhibition
These compounds are synthesized as arginine side-chain mimetics and are designed for incorporation into trypsin-like serine protease inhibitors. This application is vital in developing specific enzyme inhibitors (Mašič & Kikelj, 2000).
Histamine Receptor Research
Quinazolines have been identified as histamine H4 receptor inverse agonists. They play a role in developing treatments for inflammation and potentially for dual action H1R/H4R ligands (Smits et al., 2008).
Antitumor Activity
Quinazoline derivatives show promising results in antitumor activity. They have been synthesized and evaluated for their efficacy against various cancer cell lines (El‐Helw & Hashem, 2020).
Antitubercular Agents
2-furanyl-3-substituted quinazolin-4-one derivatives exhibit promising anti-tubercular activity and are crucial in the fight against tuberculosis (Kumarachari et al., 2023).
Propriétés
Nom du produit |
6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine |
|---|---|
Formule moléculaire |
C18H14N4O |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
6-(furan-3-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H14N4O/c1-2-13(9-19-6-1)10-20-18-16-8-14(15-5-7-23-11-15)3-4-17(16)21-12-22-18/h1-9,11-12H,10H2,(H,20,21,22) |
Clé InChI |
YZPNUYIMLUURTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4 |
SMILES canonique |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,12,16,16-Tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one](/img/structure/B1227980.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)
![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)

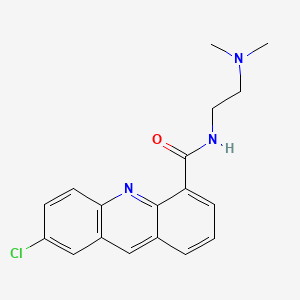
![(1R,4S,5S,8R,9S,12R)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one](/img/structure/B1227992.png)

![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)
